Lithium vanadium oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium vanadium oxide is a useful research compound. Its molecular formula is Li2O6V2 and its molecular weight is 211.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Lithium vanadium oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium vanadium oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cathode Material for Li-ion Batteries : Lithium vanadium oxide is widely researched as a cathode material for lithium-ion batteries due to its layered structure and shorter lithium ion diffusion path lengths, which enhances the battery performance (McNulty, Buckley, & O’Dwyer, 2016).

High Theoretical Capacities : It is investigated as an active material for primary and rechargeable lithium batteries, offering high theoretical capacities and more electron transfer upon lithium intercalation (Cheng & Chen, 2011).

Insertion Electrode Materials for Secondary Lithium Batteries : Vanadium oxide xerogels V2O5 nH2O are researched for their use in secondary lithium batteries, with high energy density (West, Zachau-Christiansen, Jacobsen, & Skaarup, 1993).

Medical Device Applications : Lithium vanadium oxide has found success in medical devices like pacemakers, demonstrating its versatility (Chernova, Roppolo, Dillon, & Whittingham, 2009).

Energy Storage Applications : It is developed for energy storage applications in lithium-ion batteries, showing improved energy density and cycling performance, as well as in energy-saving applications like smart window coatings (Wu & Xie, 2010).

Improved Battery Performance : Multi-shelled vanadium oxide hollow microspheres enhance the specific capacity of lithium-ion batteries, potentially reducing the capacity gap between cathode and anode materials (Wang et al., 2016).

Hydrogenated Vanadium Oxides : These are explored as advanced anode materials in lithium-ion batteries for their improved charge-transfer kinetics and electrochemical properties (Zhang et al., 2017).

Counter-Electrodes for Electrochromic Devices : Vanadium-titanium mixed oxides are used in lithium conducting electrochromic devices (Bellenger et al., 2001).

Propiedades

IUPAC Name |

dilithium;oxido(dioxo)vanadium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.6O.2V/q2*+1;;;;;2*-1;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTMSJGIGJTLBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

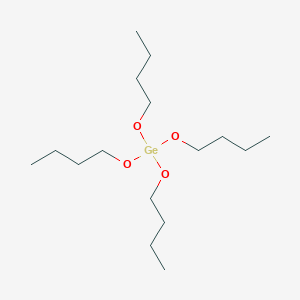

[Li+].[Li+].[O-][V](=O)=O.[O-][V](=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2O6V2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dilithium;oxido(dioxo)vanadium | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.